molecular formula C20H27N3O3S2 B4157520 4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide

4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide

Cat. No.: B4157520
M. Wt: 421.6 g/mol
InChI Key: QGTASYZOEAUSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide is a synthetic small molecule featuring a thiazole sulfonamide core, a structure motif recognized for its diverse bioactivity in medicinal chemistry research. Compounds containing the N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl] moiety have been investigated for their potential to interact with various biological targets. For instance, structurally related sulfonamide derivatives have been explored as selective inhibitors of cancer-associated carbonic anhydrase isoforms (CAIs), such as hCA IX and XII, which are enzymes critical for tumor cell survival in hypoxic environments . Other N-(thiazol-2-yl)benzamide analogs have been identified as potent and selective antagonists for ion channels like the Zinc-Activated Channel (ZAC), serving as valuable pharmacological tools for studying this member of the Cys-loop receptor superfamily . Furthermore, various phenylthiazole derivatives have been synthesized and evaluated for in vitro cytotoxic activity against a panel of human cancer cell lines, indicating the scaffold's relevance in anticancer drug discovery . This compound is supplied for research use only and is intended for qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S2/c1-2-3-4-15-5-7-16(8-6-15)19(24)22-17-9-11-18(12-10-17)28(25,26)23-20-21-13-14-27-20/h9-16H,2-8H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTASYZOEAUSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring and the sulfonamide group. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions. The final step involves coupling the sulfonamide-thiazole intermediate with cyclohexanecarboxylic acid derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation using halogens in the presence of a Lewis acid.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The antibacterial activity of 4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide is believed to be due to its ability to inhibit bacterial cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar compounds to 4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide include other thiazole and sulfonamide derivatives, such as:

The uniqueness of 4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide lies in its specific combination of functional groups, which confer distinct biological activities and make it a versatile scaffold for drug design.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like 4-(1,3-thiazol-2-ylsulfamoyl)aniline. Cyclohexanecarboxylic acid derivatives are coupled to the sulfonamide-bearing aromatic ring via amidation. Key steps include:

  • Intermediate synthesis : Reacting thiazole-2-sulfonamide with 4-aminophenyl derivatives under basic conditions (e.g., pyridine or triethylamine) .
  • Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the cyclohexanecarboxamide moiety to the aromatic sulfonamide .
  • Optimization : Control reaction temperature (0–25°C), anhydrous solvents (DMF, DCM), and stoichiometric ratios to minimize side products. Purity is verified via HPLC (>95%) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the thiazole sulfonamide and cyclohexane substitution patterns. Key signals include thiazole protons (δ 7.2–7.5 ppm) and cyclohexane carboxamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm structural integrity .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., sulfonamide-thiazole hybrids):

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Enzyme Inhibition : Fluorogenic assays for kinases or carbonic anhydrases, leveraging the sulfonamide’s zinc-binding capacity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Systematically vary the cyclohexane substituents (e.g., 4-butyl vs. 4-cyclohexyl) to assess steric/electronic effects on target binding .
  • Functional Group Replacement : Substitute the thiazole with other heterocycles (e.g., oxazole, pyridine) and compare activity in enzyme inhibition assays .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., sulfonamide-Zn²+ in carbonic anhydrases) .

Q. What strategies can address low bioavailability observed in preliminary pharmacokinetic studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl ester) at the carboxamide to enhance membrane permeability .
  • Formulation Optimization : Use nanoemulsions or liposomal carriers to improve aqueous solubility, guided by logP calculations (e.g., ClogP >3 indicates hydrophobicity) .
  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., thiazole oxidation) and introduce blocking groups (e.g., methyl substituents) .

Q. How can contradictions in target identification (e.g., conflicting kinase vs. protease activity) be resolved?

  • Methodological Answer :

  • Selectivity Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) and protease arrays to identify primary targets .
  • CRISPR-Cas9 Knockout : Generate cell lines lacking candidate targets (e.g., EGFR, VEGFR2) and assess residual activity .
  • Biophysical Validation : Surface plasmon resonance (SPR) or ITC to measure binding affinities for prioritized targets .

Q. What in vivo models are suitable for evaluating efficacy in disease-relevant contexts?

  • Methodological Answer :

  • Xenograft Models : Subcutaneous implantation of human cancer cells (e.g., HCT-116 colorectal) in nude mice, with compound administered via oral gavage (dose: 10–50 mg/kg/day) .
  • Infection Models : Murine thigh infection models for antimicrobial testing (e.g., MRSA), monitoring bacterial load reduction .
  • Toxicology : Assess liver/kidney function (ALT, creatinine) and histopathology after 14-day repeated dosing .

Data Contradiction & Validation

Q. How should researchers address conflicting cytotoxicity data between in vitro and ex vivo models?

  • Methodological Answer :

  • Assay Replication : Repeat in vitro assays with primary cells (e.g., human PBMCs) to rule out cell line-specific artifacts .
  • Microenvironment Mimicry : Use 3D spheroid cultures or co-culture systems to better replicate in vivo conditions .
  • Pharmacokinetic Analysis : Measure compound concentrations in ex vivo models to ensure adequate exposure .

Q. What computational methods are critical for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Simulate ligand-target complexes (e.g., 100 ns trajectories) to assess binding stability and water-mediated interactions .
  • QSAR Modeling : Train models on analog datasets to predict off-target effects (e.g., hERG channel inhibition) .
  • Network Pharmacology : Map compound-target-disease networks using databases like STRING or KEGG to identify polypharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.